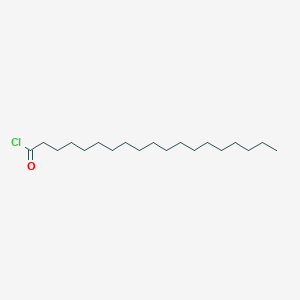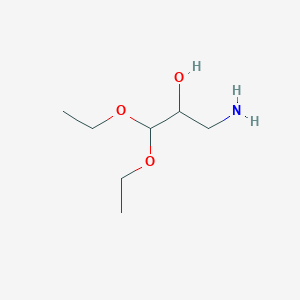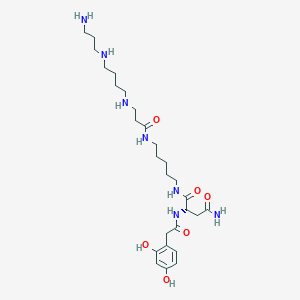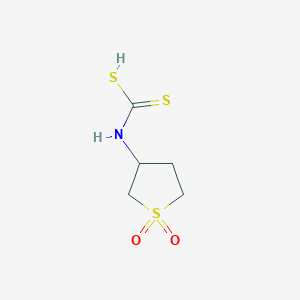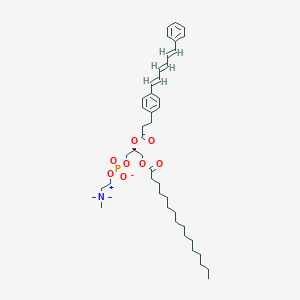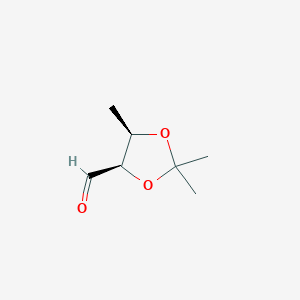
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chemical compound that belongs to the family of aldehydes. It is also known as isopropylidene glyoxal or IPG. This compound is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the formation of chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. However, it is known to be a relatively stable compound that does not readily undergo hydrolysis or oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its high purity and stability. This makes it a useful reagent for various chemical reactions. However, its limited solubility in water can be a limitation in certain experiments.
Direcciones Futuras
1. Further investigation into the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde.
2. Development of new synthetic methods for the preparation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde.
3. Exploration of new applications for (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde in organic synthesis and pharmaceuticals.
4. Investigation into the potential use of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a chiral building block in the synthesis of new compounds.
5. Study of the toxicological properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde to assess its safety for use in various applications.
In conclusion, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis and pharmaceuticals. Further research into its mechanism of action and potential applications is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of glyoxal with acetone in the presence of an acid catalyst. The reaction yields the desired compound in high purity and yield.
Aplicaciones Científicas De Investigación
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of chiral compounds. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
112709-74-7 |
|---|---|
Nombre del producto |
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1 |
Clave InChI |
BWFCUWGVXQIDQS-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CC1C(OC(O1)(C)C)C=O |
SMILES canónico |
CC1C(OC(O1)(C)C)C=O |
Sinónimos |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



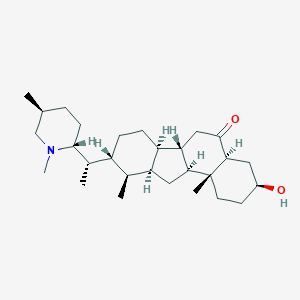

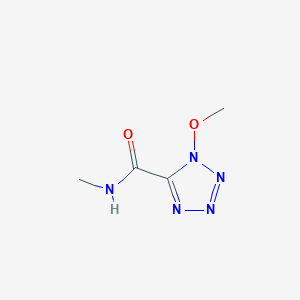
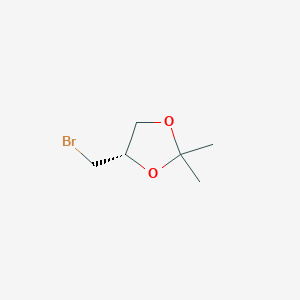
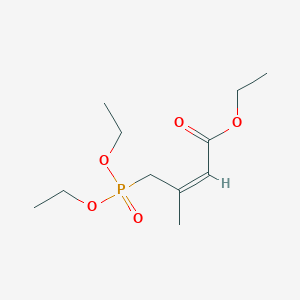
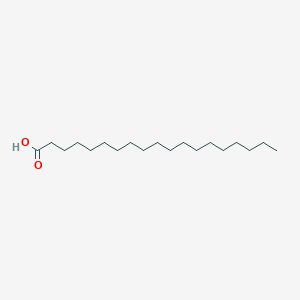
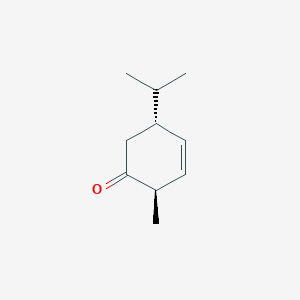
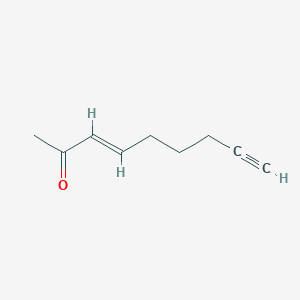
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
